molecular formula C12H16N2O2S B14224814 2-Mercapto-N-propylcarbamoylmethyl-benzamide CAS No. 824938-56-9

2-Mercapto-N-propylcarbamoylmethyl-benzamide

Cat. No.: B14224814
CAS No.: 824938-56-9
M. Wt: 252.33 g/mol
InChI Key: ANVHHCOBEZIPLL-UHFFFAOYSA-N
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Description

2-Mercapto-N-propylcarbamoylmethyl-benzamide is an organic compound that features a benzamide core with a mercapto group and a propylcarbamoylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-N-propylcarbamoylmethyl-benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the benzamide core.

    Attachment of the Propylcarbamoylmethyl Group: This step involves the reaction of the benzamide derivative with a propylcarbamoylating agent, such as propyl isocyanate, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-N-propylcarbamoylmethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

2-Mercapto-N-propylcarbamoylmethyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Mercapto-N-propylcarbamoylmethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The propylcarbamoylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-N-methylbenzamide
  • 2-Mercapto-N-ethylbenzamide
  • 2-Mercapto-N-butylbenzamide

Uniqueness

2-Mercapto-N-propylcarbamoylmethyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylcarbamoylmethyl group differentiates it from other mercapto-substituted benzamides, potentially leading to unique applications and properties.

Properties

CAS No.

824938-56-9

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-[2-oxo-2-(propylamino)ethyl]-2-sulfanylbenzamide

InChI

InChI=1S/C12H16N2O2S/c1-2-7-13-11(15)8-14-12(16)9-5-3-4-6-10(9)17/h3-6,17H,2,7-8H2,1H3,(H,13,15)(H,14,16)

InChI Key

ANVHHCOBEZIPLL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CNC(=O)C1=CC=CC=C1S

Origin of Product

United States

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